2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride is a synthetic organic compound classified as an amide. It is characterized by its molecular formula and a molecular weight of approximately 200.68 g/mol. This compound is notable for its applications in scientific research, particularly in the fields of pharmacology and organic chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
The synthesis of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride typically involves the reaction between 3-methylphenylacetyl chloride and methylamine. This process can be performed under controlled conditions to ensure high yields and purity of the product.
The molecular structure of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride features a central acetamide group attached to a methylamino group and a 3-methylphenyl group. The presence of the hydrochloride indicates that the amine is protonated, enhancing its solubility.
InChI=1S/C10H14ClN2O/c1-7-3-4-8(5-9(7)11)12-6-10(13)14;/h3-5,11H,6H2,1-2H3,(H,12,13);1H
CC(C)CNC(=O)CNC.Cl
The compound can participate in various chemical reactions typical of amides, including hydrolysis, acylation, and methylation. These reactions are significant for modifying the compound's structure to explore its pharmacological properties.
The mechanism of action for 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride primarily revolves around its interaction with biological targets such as receptors or enzymes. The methylamino group enhances its ability to penetrate biological membranes.
Research indicates that compounds with similar structures often exhibit activity on neurotransmitter systems, potentially influencing mood and cognitive functions by modulating synaptic transmission.
2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride finds applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacological research, providing valuable insights into drug design and development processes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2